molecular formula C10H20O2 B13304390 (1-Ethoxy-3-methylcyclohexyl)methanol

(1-Ethoxy-3-methylcyclohexyl)methanol

Cat. No.: B13304390
M. Wt: 172.26 g/mol
InChI Key: ZJUVRPKFGLDGGP-UHFFFAOYSA-N
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Description

(1-Ethoxy-3-methylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethoxy group and a methyl group, along with a methanol group attached to the ring. It is commonly used in pharmaceutical testing and as a reference standard in various chemical analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-3-methylcyclohexyl)methanol typically involves the reaction of 3-methylcyclohexanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group . The reaction can be represented as follows:

3-methylcyclohexanol+ethyl iodideK2CO3,refluxThis compound\text{3-methylcyclohexanol} + \text{ethyl iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 3-methylcyclohexanol+ethyl iodideK2​CO3​,reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as copper-based catalysts can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-3-methylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

(1-Ethoxy-3-methylcyclohexyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Ethoxy-3-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxy-3-methylcyclohexyl)methanol
  • (1-Ethoxy-2-methylcyclohexyl)methanol
  • (1-Ethoxy-3-ethylcyclohexyl)methanol

Uniqueness

(1-Ethoxy-3-methylcyclohexyl)methanol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1-ethoxy-3-methylcyclohexyl)methanol

InChI

InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9,11H,3-8H2,1-2H3

InChI Key

ZJUVRPKFGLDGGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1)C)CO

Origin of Product

United States

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